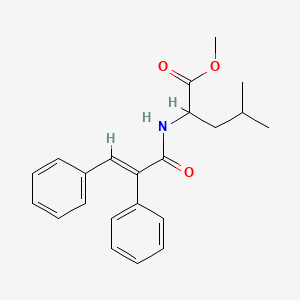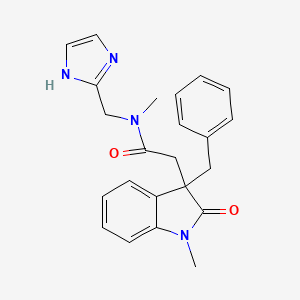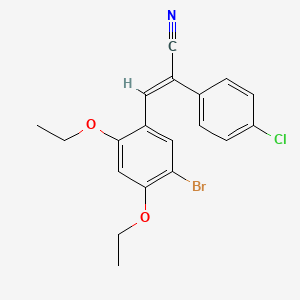![molecular formula C18H15F3N4O B5365114 N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5365114.png)
N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine, also known as compound X, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the class of pyrimidine-based kinase inhibitors and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
Compound X inhibits kinases by binding to their active sites and preventing them from carrying out their normal functions. This leads to a disruption of cell signaling pathways and ultimately cell death. The selectivity of N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X for certain kinases makes it a potentially safer and more effective treatment option than non-selective kinase inhibitors.
Biochemical and Physiological Effects
Studies have shown that this compound X has potent anti-proliferative effects on cancer cells, including AML cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound X has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X is its selectivity for certain kinases, which makes it a potentially safer and more effective treatment option than non-selective kinase inhibitors. However, one limitation of this compound X is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X. One area of interest is the development of more efficient and scalable synthesis methods to improve the yield and purity of the this compound. Another area of interest is the identification of additional kinases that are inhibited by this compound X, which could expand its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound X in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X involves several steps, including the preparation of 2-(2-methylphenoxy)pyridine-3-carboxaldehyde, which is then reacted with 2-aminopyrimidine-4-carboxylic acid to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the this compound.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been linked to various diseases, including cancer. Compound X has been shown to selectively inhibit several kinases, including FLT3, which is overexpressed in acute myeloid leukemia (AML). This makes N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine X a promising candidate for the treatment of AML and other kinase-driven diseases.
Propiedades
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-12-5-2-3-7-14(12)26-16-13(6-4-9-22-16)11-24-17-23-10-8-15(25-17)18(19,20)21/h2-10H,11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODBEORHNOYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)

![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)


amino]cyclopentanone oxime](/img/structure/B5365093.png)
![3-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5365096.png)
![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![(3aS*,6aR*)-5-(4-fluorobenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365115.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)